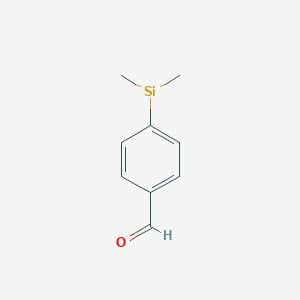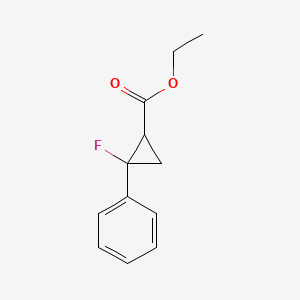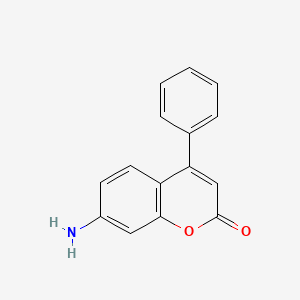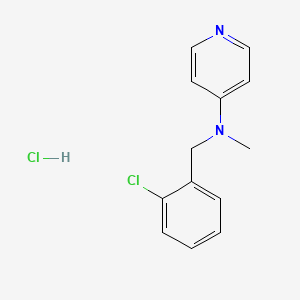
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide is a fluorinated sulfonamide compound. It is characterized by the presence of an allyl group and a highly fluorinated butane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide can be synthesized through the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolene, which introduces fluorine atoms into the molecule . The reaction conditions typically require a fluorine source, an electrolyte, and an appropriate solvent to facilitate the fluorination process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorination techniques ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated backbone.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases, and nucleophiles. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product will be a new compound where the sulfonamide group is replaced by the nucleophile .
Wissenschaftliche Forschungsanwendungen
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide involves its ability to participate in various chemical reactions due to the presence of the sulfonamide group. This group can act as a leaving group in substitution reactions, allowing the compound to form new bonds with other molecules. The fluorinated backbone provides stability and resistance to degradation, making it effective in harsh chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide: Similar in structure but with an ethyl group instead of an allyl group.
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide: A closely related compound with slight variations in the sulfonamide group.
Uniqueness
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide is unique due to its combination of an allyl group and a highly fluorinated backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
40630-65-7 |
|---|---|
Molekularformel |
C7H6F9NO2S |
Molekulargewicht |
339.18 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-prop-2-enylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H6F9NO2S/c1-2-3-17-20(18,19)7(15,16)5(10,11)4(8,9)6(12,13)14/h2,17H,1,3H2 |
InChI-Schlüssel |
CZDUSUUDDSHUFI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)


![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)
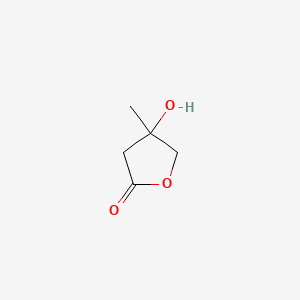
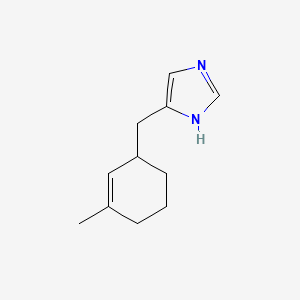
![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)
